B1579380 2-Nitro-L-tryptophan

2-Nitro-L-tryptophan

Cat. No.: B1579380
M. Wt: 250.23
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Description

Contextualization within Indole (B1671886) Chemistry and Tryptophan Analog Research

Tryptophan, an essential α-amino acid, is distinguished by its indole side chain, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. bhu.ac.inwikipedia.org This indole moiety is a crucial component in the structure and function of proteins and serves as a metabolic precursor for a wide array of biologically active compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govuga.eduresearchgate.net The chemistry of the indole nucleus is characterized by its electron-rich nature, making it susceptible to electrophilic substitution, primarily at the C-3 position. bhu.ac.inpcbiochemres.com

The synthesis and study of tryptophan analogs, where the indole ring is modified, are of significant interest in chemical and biological research. nih.govcam.ac.uk These analogs serve as valuable tools for probing protein structure and function, developing novel therapeutic agents, and understanding metabolic pathways. uga.educam.ac.uk Modifications to the indole ring can alter the electronic properties, hydrophobicity, and steric profile of the amino acid, thereby influencing its biological activity. cam.ac.uk

Significance of Tryptophan Nitration in Chemical Biology

The introduction of a nitro (-NO2) group onto the tryptophan indole ring, a process known as nitration, is a significant modification in chemical biology. biomedres.usbiomedres.us Nitration can occur both through chemical synthesis and in biological systems under conditions of nitrosative stress. biomedres.usnih.gov The nitro group is strongly electron-withdrawing, which can dramatically alter the chemical properties of the tryptophan residue. cam.ac.uk

In biological contexts, the nitration of tryptophan residues in proteins is often associated with pathological conditions characterized by the formation of reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻). nih.gov The study of specific nitro-tryptophan isomers helps to elucidate the mechanisms of RNS-mediated damage and its biological consequences. nih.gov Furthermore, nitro-tryptophan derivatives are valuable as building blocks in the synthesis of other functionalized tryptophan analogs and bioactive molecules. nih.govacs.org

Overview of 2-Nitro-L-tryptophan as a Specific Indole Modification

This compound is a specific isomer where the nitro group is attached to the C-2 position of the indole ring. This position is not the most common site for electrophilic attack on the indole nucleus, which typically occurs at the C-3 or C-6 positions. bhu.ac.innih.gov The synthesis of this compound often requires specific strategies to direct the nitration to this less favored position. One effective method involves the nitration of a protected L-tryptophan derivative, Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester, using nitric acid in acetic anhydride (B1165640), which yields the Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester in good yield. researchgate.netcapes.gov.brnih.gov Subsequent deprotection affords this compound. researchgate.net

The presence of the nitro group at the C-2 position significantly influences the electronic distribution of the indole ring, making it a unique tool for studying enzyme mechanisms and protein interactions where tryptophan residues are involved.

Scope of Academic Inquiry into this compound

Academic research into this compound has primarily focused on its chemical synthesis and characterization. Studies have detailed methods for its regioselective synthesis, which is crucial for obtaining this specific isomer free from others like the 6-nitro derivative. nih.govresearchgate.net Research has demonstrated that the choice of solvent in the nitration reaction of protected tryptophan derivatives is key to achieving selectivity for the 2-position. nih.gov For instance, using acetic anhydride as a solvent favors the formation of the 2-nitro product, while trifluoroacetic acid favors the 6-nitro product. nih.govnih.gov

Further inquiry has explored the properties and potential applications of this analog. For example, the deprotection of the synthesized Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester to yield the free amino acid has been documented. researchgate.net The characterization of this compound and its precursors involves techniques such as High-Pressure Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov While the biological implications of this specific isomer are less explored compared to other nitro-tryptophans, its unique structure makes it a compound of interest for further investigation in the fields of protein chemistry and enzymology.

Chemical and Physical Properties of Tryptophan and its Nitro-Derivatives

PropertyL-Tryptophan5-Nitro-DL-tryptophan
Chemical Formula C11H12N2O2C11H11N3O4
Molar Mass 204.23 g/mol nih.gov249.23 g/mol biosynth.com
Melting Point 270 °C biosynth.com
Boiling Point 534.7 °C biosynth.com
Flash Point 277.2 °C biosynth.com
Solubility in water 11.4 g/L at 25 °C wikipedia.org
Acidity (pKa) 2.38 (carboxyl), 9.39 (amino) wikipedia.org
IUPAC Name (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid nih.gov
Synonyms 2-Amino-3-(1H-indol-3-yl)propionic acid wikipedia.orgDL-2-Amino-3-(5-nitroindolyl)propionic acid biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Weight

250.23

Origin of Product

United States

Synthetic Methodologies for 2 Nitro L Tryptophan and Its Derivatives

Regioselective Chemical Nitration Strategies for Indole (B1671886) Derivatives

The introduction of a nitro group at the C2 position of the indole ring of tryptophan is a challenging task due to the inherent reactivity of other positions, particularly C3, C5, and C6. bhu.ac.inacs.org Therefore, regioselective nitration strategies are paramount.

Direct Nitration of Protected L-Tryptophan Precursors

Direct nitration of unprotected L-tryptophan typically yields a mixture of products, with nitration occurring predominantly at the C6 position of the benzene (B151609) ring. researchgate.net To achieve regioselectivity at the C2 position, protection of both the α-amino group and the indole nitrogen is crucial.

A common strategy involves the protection of L-tryptophan as its methyl ester, followed by acylation of the α-amino and indole nitrogen atoms. For instance, the use of trifluoroacetic anhydride (B1165640) serves to both protect these functional groups and deactivate the indole ring, thereby influencing the position of electrophilic attack. nih.gov The resulting Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester is a key precursor for regioselective nitration. researchgate.netnih.gov

Solvent and Reagent Dependence in Nitration Regioselectivity

The choice of solvent and nitrating agent plays a pivotal role in directing the nitration to the desired C2 position. The nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid in acetic anhydride at 0°C has been shown to favor the formation of Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester. researchgate.netnih.govnih.gov In this medium, the reactive electrophile is likely acetyl nitrate (B79036). The use of a neutral solvent like acetic anhydride reflects the inherently higher reactivity of the pyrrole (B145914) ring of the indole towards electrophiles. nih.gov

In contrast, performing the nitration in a strongly acidic medium like trifluoroacetic acid leads to the preferential formation of the 6-nitro derivative. nih.govnih.gov This is attributed to the generation of the highly reactive nitronium ion, which attacks the less reactive but also less sterically hindered C6 position on the benzene ring. nih.gov The reaction temperature is also a critical parameter, with lower temperatures generally favoring the desired 2-nitro product and minimizing degradation. nih.gov

Table 1: Solvent Effect on the Regioselectivity of Nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester

SolventNitrating AgentTemperature (°C)Major ProductYield (%)Reference
Acetic AnhydrideHNO₃0Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester67 researchgate.netnih.govnih.gov
Trifluoroacetic AcidHNO₃0Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester69 nih.govnih.gov
Acetic AcidHNO₃25Mixture of 2-nitro and 6-nitro derivatives6.8 (2-nitro), 40 (6-nitro) nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Yield Optimization and Purification Techniques for 2-Nitro-L-tryptophan

Optimizing the yield of this compound involves careful control of reaction conditions, including temperature, reaction time, and the stoichiometry of reagents. The use of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester has significantly improved the yield of the 2-nitro product compared to earlier methods that used partially protected tryptophan. nih.gov

Purification of the nitrated product typically involves aqueous workup to remove excess acid and inorganic byproducts, followed by extraction with an organic solvent like ethyl acetate. nih.gov Column chromatography is often necessary to separate the desired 2-nitro isomer from other regioisomers and unreacted starting material. nih.gov Subsequent hydrolysis of the protecting groups under acidic conditions yields the final this compound. researchgate.net

Stereochemical Control and Purity in this compound Synthesis

Maintaining the L-stereochemistry of the amino acid throughout the synthetic sequence is essential for its biological applications.

Maintenance of L-Stereochemistry during Nitration Procedures

The synthetic route starting from L-tryptophan is designed to preserve the original stereochemistry. The protection of the α-amino group as an N-trifluoroacetyl derivative and the esterification of the carboxylic acid minimize the risk of racemization at the α-carbon during the nitration step. Studies have confirmed that the trifluoroacetylation and subsequent nitration reactions proceed without significant racemization. nih.gov

Assessment of Enantiomeric Purity in Synthesized this compound

The enantiomeric purity of the final this compound product is a critical quality control parameter. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for this assessment. nih.gov By comparing the retention time of the synthesized L-isomer with that of a racemic standard, the presence of any D-isomer can be quantified. nih.gov Reports indicate that this compound synthesized via the described methods exhibits high enantiomeric purity, often exceeding 98% homochirality. nih.gov

Synthesis of Protected and Functionalized this compound Intermediates

The creation of this compound typically proceeds through intermediates where the reactive amino and carboxyl groups, as well as the indole nitrogen, are masked. This strategy enhances solubility in organic solvents and directs the regiochemical outcome of the nitration reaction.

Protecting the α-amino (N-α) and indole (N-1) nitrogens is critical for the selective synthesis of this compound. The use of electron-withdrawing protecting groups deactivates the indole ring towards electrophilic substitution and can influence the position of nitration.

A key strategy involves the use of the trifluoroacetyl (TFA) group. Research has shown that the nitration of N-α-trifluoroacetyl-L-tryptophan methyl ester results in a mixture of products, with the 6-nitro derivative being major (40% yield) and the desired 2-nitro derivative forming in a much smaller yield (6-7%). researchgate.netnih.gov

A more efficient and regioselective method employs the double protection of both the α-amino and the indole nitrogen with trifluoroacetyl groups, forming N-α,N-1-bis(trifluoroacetyl)-L-tryptophan methyl ester. nih.govresearchgate.netnih.gov This intermediate allows for a highly regioselective nitration. The choice of solvent becomes the determining factor for the reaction's outcome. Nitration of this bis-TFA protected intermediate with nitric acid (HNO₃) in acetic anhydride at 0°C selectively yields N-α-trifluoroacetyl-2-nitro-L-tryptophan methyl ester in 67% yield. nih.govresearchgate.netnih.gov In contrast, performing the nitration in trifluoroacetic acid directs the substitution to the C-6 position. nih.govresearchgate.netnih.gov

Other protection strategies for the indole nitrogen, such as the N-Boc (tert-butyloxycarbonyl) group, are commonly used in indole chemistry to modulate nucleophilicity and direct substitution, though the bis-trifluoroacetyl strategy is specifically highlighted for yielding the 2-nitro product. researchgate.netacs.org

Starting MaterialProtecting Group(s)Reagents & Conditions for NitrationProductYieldReference
L-Tryptophan methyl esterN-α-trifluoroacetylHNO₃ / Acetic AcidN-α-trifluoroacetyl-2-nitro-L-tryptophan methyl ester6-7% researchgate.netnih.gov
L-Tryptophan methyl esterN-α,N-1-bis(trifluoroacetyl)HNO₃ / Acetic Anhydride, 0°CN-α-trifluoroacetyl-2-nitro-L-tryptophan methyl ester67% nih.govresearchgate.netnih.gov
L-Tryptophan methyl esterN-α,N-1-bis(trifluoroacetyl)HNO₃ / Trifluoroacetic Acid, 0°CN-α-trifluoroacetyl-6-nitro-L-tryptophan methyl ester69% nih.govresearchgate.netnih.gov

The carboxyl group of tryptophan is typically protected as a methyl ester to prevent its participation in side reactions and to improve the solubility of the intermediates in organic solvents. The synthesis of L-tryptophan methyl ester hydrochloride can be achieved in quantitative yield by reacting L-tryptophan with thionyl chloride in methanol (B129727) at low temperatures. uni-hamburg.de This esterified compound serves as the precursor for the subsequent protection and nitration steps. researchgate.netnih.govresearchgate.net

Once the desired this compound intermediate is synthesized, the protecting groups must be removed to yield the final product. The deprotection of N-α-trifluoroacetyl-2-nitro-L-tryptophan methyl ester is typically accomplished through acid hydrolysis. Refluxing the protected intermediate in a mixture of 3N hydrochloric acid and 1,4-dioxane (B91453) for two hours effectively removes both the N-trifluoroacetyl group and the methyl ester, yielding this compound as a solid. uga.edu An alternative method involves deprotection with aqueous acid. researchgate.net

Protected IntermediateDeprotection Reagents & ConditionsFinal ProductYieldReference
N-α-trifluoroacetyl-2-nitro-L-tryptophan3N HCl / 1,4-dioxane, reflux 2hThis compound58% uga.edu
N-α-trifluoroacetyl-2-nitro-L-tryptophan methyl esterAqueous acidThis compoundNot specified researchgate.net

N-α and Indole Nitrogen Protection Strategies

Exploratory Synthesis of this compound Analogs and Conjugates

The synthetic utility of this compound extends to the creation of various analogs and conjugates for research purposes. The nitro group serves as a versatile chemical handle for further modifications.

The amino and carboxyl groups of this compound can be modified to create a range of derivatives. The protected intermediate, N-α-trifluoroacetyl-2-nitro-L-tryptophan methyl ester, is a key starting point for these transformations. The methyl ester can be hydrolyzed, and the free carboxyl group can then be coupled with other amino acids or molecules to form peptides or other conjugates. Similarly, the N-α-amino group, after deprotection, is available for acylation or alkylation reactions.

General derivatization techniques applicable to amino acids, such as N-acylation and esterification, can be applied to this compound to synthesize novel compounds for various research applications. For example, the synthesis of dipeptides and other peptide structures can be achieved using standard peptide coupling methodologies once the appropriate protecting groups on the this compound moiety are removed or selectively manipulated. uni-hamburg.dersc.org

The 2-nitro functional group is particularly valuable for developing research probes. Nitration is an attractive reaction because the nitro group can be easily converted into a wide range of other functional groups. nih.gov For instance, the reduction of the nitro group to an amine (2-amino-L-tryptophan) provides a nucleophilic handle that can be further modified, for example, through Sandmeyer-type reactions to introduce halogens, nitriles, or other functionalities. nih.gov This versatility allows for the creation of tryptophan analogs with unique properties.

The introduction of a nitro group can be used to develop fluorescent labels or tags for biological imaging and proteomics. uga.edu While many conventional labels exhibit strong absorption, the nitro group offers advantages in certain spectroscopic applications. uga.edu The development of derivatization reagents containing a nitrophenylsulfonyl moiety highlights the utility of the nitro-aromatic scaffold in creating tags for the sensitive detection of amino acids by mass spectrometry. nih.gov Furthermore, the broader class of nitro-containing aromatic compounds, like nitrobenzodiazoles, has been successfully employed in the manganese-catalyzed C-H activation labeling of tryptophan residues in peptides to create near-infrared fluorogenic probes. rsc.org This demonstrates the potential of incorporating a nitro-functionalized tryptophan, such as this compound, into peptides to study their structure and function.

Biosynthetic and Enzymatic Mechanisms Involving Tryptophan Nitration

Enzymatic Pathways Leading to Nitrated Tryptophan Isomers (Contextualizing 2-Nitro-L-tryptophan)

The enzymatic synthesis of nitrated tryptophan isomers is a highly specific process, often dictated by the unique catalytic abilities of certain enzymes. These pathways are crucial for the production of biologically active molecules.

Cytochrome P450-Catalyzed Nitration (e.g., TxtE and 4-nitro-L-tryptophan)

A prominent example of enzymatic tryptophan nitration is catalyzed by cytochrome P450 enzymes, a diverse family of heme-dependent monooxygenases. biomedres.usbiomedres.us While they typically facilitate oxidation reactions, certain P450 enzymes have been identified to catalyze nitration. biomedres.usacs.org

One such enzyme, TxtE, from the thaxtomin biosynthetic pathway in Streptomyces scabies, is renowned for its ability to regiospecifically nitrate (B79036) L-tryptophan to produce 4-nitro-L-tryptophan. biomedres.usnih.gov This reaction is a critical step in the formation of thaxtomin A, a phytotoxin. biomedres.usnih.gov The catalytic cycle of TxtE involves the binding of L-tryptophan, which induces a change in the heme iron's spin state. biomedres.usnih.gov The enzyme then utilizes nitric oxide (NO) and molecular oxygen (O₂) as co-substrates. acs.orgnih.gov

The proposed mechanism suggests the formation of a ferric-peroxynitrite intermediate, which then decomposes to generate a nitrating species. acs.orgnih.govnih.gov This species, likely a nitrogen dioxide radical (•NO₂), then attacks the indole (B1671886) ring of tryptophan. acs.orgnih.gov The regioselectivity for the C4 position is a key feature of TxtE's catalytic activity. biomedres.usnih.gov While TxtE specifically produces 4-nitro-L-tryptophan, its mechanism provides a foundational understanding of how enzymes can control the position of nitration on the tryptophan molecule. biomedres.usnih.gov

Non-Enzymatic Reactive Nitrogen Species (RNS) Mediated Nitration of Tryptophan

In addition to enzymatic pathways, tryptophan can be nitrated through non-enzymatic reactions involving reactive nitrogen species (RNS). These reactions are generally less specific and can lead to a mixture of nitrated isomers, including this compound.

Peroxynitrite (ONOO⁻), a potent RNS formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻•), is a key player in non-enzymatic tryptophan nitration. nih.govelsevier.es Unlike tyrosine, tryptophan can react directly with peroxynitrite. nih.govnih.gov The reaction of peroxynitrite with tryptophan can lead to the formation of various nitrated and oxidized products. nih.govnih.gov

The mechanism of peroxynitrite-mediated nitration is complex. At physiological pH, peroxynitrite can be protonated to form peroxynitrous acid (ONOOH), which can decompose to generate hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO₂). nih.gov These radicals can then react with tryptophan. An alternative pathway involves the reaction of peroxynitrite with carbon dioxide (CO₂), which is abundant in biological systems, to form nitrosoperoxycarbonate (ONOOCO₂⁻). This intermediate rapidly decomposes to form •NO₂ and carbonate radicals (CO₃⁻•), which can also initiate tryptophan nitration. nih.gov

The nitration of tryptophan by peroxynitrite can occur at multiple positions on the indole ring, including the 2, 4, 5, 6, and 7 positions. nih.govresearchgate.net The distribution of these isomers depends on the specific reaction conditions.

The formation of a tryptophanyl radical is a central event in many nitration pathways. nih.govmdpi.com This radical can be generated through the abstraction of a hydrogen atom from the indole ring by various radical species, such as •OH or CO₃⁻•. nih.govnih.gov Once formed, the tryptophanyl radical can react with •NO₂ to yield a nitrated tryptophan product. nih.govnih.gov

Another proposed mechanism involves the one-electron oxidation of tryptophan, which is thermodynamically feasible. mdpi.com This oxidation can lead to a stabilized tryptophanyl radical, with the unpaired electron delocalized across the indole ring. mdpi.comencyclopedia.pub The subsequent addition of •NO₂ can then lead to the formation of different nitro-L-tryptophan isomers. mdpi.comencyclopedia.pub These radical-mediated processes are generally less selective than enzymatic reactions and can contribute to the formation of a diverse range of nitrated products, including this compound.

Peroxynitrite-Induced Tryptophan Nitration

Investigation of Enzyme Specificity and Regioselectivity in Tryptophan Nitration

The ability of enzymes to direct the nitration to a specific position on the tryptophan molecule is a subject of intense research. Understanding the factors that govern this specificity is crucial for both comprehending natural biosynthetic pathways and for the potential development of biocatalysts for specific nitration reactions.

Mechanistic Studies of Nitrating Enzymes using Tryptophan Substrates

Detailed mechanistic studies of nitrating enzymes, such as TxtE, have provided valuable insights into the determinants of regioselectivity. The binding of the tryptophan substrate within the enzyme's active site plays a critical role in orienting the indole ring for a specific chemical attack. biomedres.usnih.gov

In the case of TxtE, the active site architecture positions the C4 of the L-tryptophan substrate in close proximity to the site where the nitrating species is generated. biomedres.us This precise positioning is a key factor in the enzyme's remarkable regioselectivity for producing 4-nitro-L-tryptophan. biomedres.usnih.gov

Computational and experimental studies, including site-directed mutagenesis, have been employed to probe the roles of specific amino acid residues within the active site. biomedres.usnih.gov For example, studies on TxtE have investigated the role of residues in the F/G loop in controlling regioselectivity. nih.gov A single mutation in this loop was shown to shift the enzyme's regioselectivity from the C4 to the C5 position, highlighting the subtle yet profound influence of the protein environment on the reaction outcome. nih.gov

Substrate Binding and Catalytic Sites in Tryptophan Nitration

The enzymatic nitration of tryptophan is a highly specific process, governed by the intricate architecture of the enzyme's active site. The binding of the L-tryptophan substrate and the subsequent catalytic action involve key amino acid residues that orient the substrate and facilitate the transfer of the nitro group.

One of the most studied enzymes in this regard is the cytochrome P450 TxtE, which regioselectively nitrates L-tryptophan at the C4 position of the indole ring to produce 4-nitro-L-tryptophan. researchgate.netnih.gov The binding of L-tryptophan is the initiating step of the catalytic cycle. researchgate.net Upon substrate entry into the active site, a significant conformational change occurs. A crucial interaction involves the residue Arg59, which forms a hydrogen bond with the carboxylate group of L-tryptophan. researchgate.netacs.org This interaction effectively anchors the substrate in the correct position for catalysis. researchgate.net

Another key residue within the TxtE active site is Tyr89, which is positioned directly above the C4 carbon of the bound L-tryptophan. researchgate.netresearchgate.net It was initially hypothesized that Tyr89 might act as an intermediate, transferring the nitro radical to the tryptophan substrate. However, studies involving a mutant enzyme where Tyr89 was replaced with phenylalanine (a Y89F mutant) demonstrated that nitration still occurred. researchgate.netresearchgate.net This finding suggests that the nitration is a direct radical reaction and that Tyr89, while critical for positioning, is not directly involved in the nitro group transfer. researchgate.netresearchgate.net

In a different enzymatic system, a complex between nitric-oxide synthase (NOS) from Deinococcus radiodurans (deiNOS) and tryptophanyl-tRNA synthetase (TrpRS II) also catalyzes the formation of 4-nitro-Trp. nih.gov In this mechanism, it is proposed that tryptophan or a derivative binds within the pterin (B48896) binding site of the NOS enzyme, where it participates in the oxidation of the substrate L-arginine and subsequently becomes nitrated. nih.gov

The table below summarizes key residues and their functions in the catalytic sites of enzymes known to perform tryptophan nitration.

EnzymeKey ResidueFunction in Catalytic SiteProduct
TxtE Arg59Anchors L-tryptophan substrate via H-bond with carboxylate group. researchgate.netacs.org4-nitro-L-tryptophan
TxtE Tyr89Positions the substrate for regioselective nitration at the C4 position. researchgate.netresearchgate.net4-nitro-L-tryptophan
deiNOS (Pterin Site)Proposed binding site for tryptophan, facilitating its nitration. nih.gov4-nitro-L-tryptophan

Engineered Enzymatic Systems for Non-Canonical Amino Acid Synthesis

The biosynthesis of non-canonical amino acids, including various nitro-L-tryptophan isomers, has been a significant goal in synthetic biology and biocatalysis. Researchers have successfully engineered enzymatic systems to produce these valuable compounds, moving beyond the limitations of traditional chemical synthesis. These approaches offer high stereoselectivity and more environmentally benign reaction conditions.

Tryptophan Synthase Beta-Subunit (TrpB) Engineering for Analog Production

The β-subunit of tryptophan synthase (TrpB) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that naturally catalyzes the final step in L-tryptophan biosynthesis: the condensation of indole and L-serine. caltech.edu The versatility and catalytic power of TrpB have made it a prime target for protein engineering to create a broad range of tryptophan analogs. caltech.eduacs.org

The wild-type TrpB enzyme is often limited in its substrate scope, showing poor activity with indole analogs that are sterically bulky or have electron-withdrawing substituents, such as a nitro group. nih.govacs.org To overcome these limitations, directed evolution has been applied to TrpB from thermophilic organisms like Pyrococcus furiosus and Thermotoga maritima. nih.govacs.org These efforts have generated a panel of robust TrpB variants capable of synthesizing previously inaccessible tryptophan analogs. acs.org

Specifically for the synthesis of nitro-tryptophans, engineered TrpB variants can efficiently use nitroindoles as substrates. nih.govacs.org The enzyme catalyzes the reaction between L-serine and a supplied nitro-indole (e.g., 4-nitroindole) to produce the corresponding enantiopure nitro-L-tryptophan. acs.orgmdpi.com The key to unlocking this reactivity often involves mutating conserved residues in the active site that would otherwise hinder the acceptance of the electron-deficient nitroindole. acs.org This biocatalytic platform provides direct, single-step access to various nitro-L-tryptophan isomers, depending on the substituted nitroindole provided as a starting material. nih.govacs.org

Engineered EnzymeOrganism SourceEngineering StrategyTarget SubstrateProduct
TrpB Variants Pyrococcus furiosusDirected EvolutionNitroindolesNitro-L-tryptophan analogs acs.orgacs.org
TrpB Variants Thermotoga maritimaDirected EvolutionElectron-deficient indolesTryptophan analogs (e.g., 4-cyanotryptophan) acs.orgacs.org

Biocatalytic Approaches to Incorporate Nitro-Indole Moieties

Beyond using purified engineered enzymes, whole-cell biocatalysis has emerged as a powerful strategy for producing nitro-tryptophans. This approach involves engineering a microorganism, typically Escherichia coli, to express an entire biosynthetic pathway for the de novo synthesis of the target molecule from simple carbon sources.

For the production of 4-nitro-L-tryptophan, researchers have successfully designed and expressed a synthetic pathway in E. coli. This pathway typically involves two key enzymes:

A cytochrome P450 enzyme, such as an engineered, self-sufficient variant of TxtE, to perform the direct nitration of the L-tryptophan indole ring. biorxiv.org

A nitric oxide synthase (NOS), such as one from Bacillus subtilis (BsNOS), to produce the necessary nitric oxide (NO) from L-arginine, which is required by the P450 for nitration. biorxiv.org

To enhance the efficiency of this system, auxiliary enzymes are often included. For instance, a glucose dehydrogenase (GDH) can be co-expressed to regenerate the NADPH cofactor required by both the P450 and NOS enzymes. biorxiv.org Through a combination of pathway design, optimization of fermentation conditions, and knockout of competing metabolic pathways, these engineered E. coli systems have achieved significant titers of 4-nitro-L-tryptophan, with reports of up to 192 mg/L. biorxiv.org This whole-cell biotransformation approach has also been extended to produce other nitro-tryptophan analogs, demonstrating its potential as a platform for various nitroaromatic compounds. biorxiv.org

While much of the enzymatic and biocatalytic engineering has focused on the synthesis of 4-nitro-L-tryptophan due to its role as a precursor for phytotoxins like thaxtomin A, other isomers can also be generated. researchgate.net For example, chemical synthesis methods have been developed that can regioselectively produce this compound in high yield by using protecting groups and specific nitrating agents, followed by deprotection. nih.govresearchgate.net However, specific enzymatic pathways for the direct biosynthesis of this compound are not as well-established as those for the 4-nitro isomer.

Advanced Analytical and Structural Characterization of 2 Nitro L Tryptophan

Chromatographic Methodologies for Isolation and Quantification

Chromatographic techniques are fundamental in separating 2-Nitro-L-tryptophan from complex biological matrices and accurately measuring its concentration. High-performance liquid chromatography (HPLC) is a cornerstone of this analytical approach, often coupled with specialized detectors to enhance sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. For the analysis of this compound, the choice of detector is paramount.

High-performance liquid chromatography with electrochemical detection (HPLC-EC) is a highly sensitive and selective technique for analyzing electroactive compounds, including nitro derivatives like this compound. acs.org This method relies on the principle of measuring the current generated by the oxidation or reduction of the analyte at an electrode surface.

Organic nitro compounds can be analyzed using HPLC with various detectors, but electrochemical detection in the reductive mode has been a common approach. astm.org An alternative strategy involves post-column photolysis, where the HPLC effluent is irradiated, causing the release of nitrite (B80452) (NO2−) from the nitro compounds. This released nitrite can then be readily detected by oxidative electrochemical methods. astm.org This HPLC-photolysis-EC (HPLC-hv-EC) approach has proven effective for the trace-level analysis of a wide range of organic nitro compounds. astm.org

In some applications, a dual-electrode setup can be used to enhance selectivity. For instance, a system with a reducing electrode followed by an oxidizing electrode allows for the measurement of compounds like 3-nitrotyrosine, a related nitrated amino acid. researchgate.net The detection limit for such systems can be remarkably low, reaching the femtomole level. researchgate.net The selectivity of electrochemical detection is often superior to UV absorbance because fewer compounds in a complex mixture are electroactive. acs.org

Illustrative Research Finding: In a study analyzing nitrated proteins, HPLC with electrochemical detection was employed to identify and quantify nitrated amino acids. The system utilized a coulometric array detector with multiple channels set at increasing potentials (e.g., +600, +700, +800, and +900 mV). This setup allowed for a lower detection limit of 300 fmol for certain nitro-tryptophan isomers. nih.gov

ParameterValueReference
Detection TechniqueHPLC with Electrochemical Detection (CoulArray) nih.gov
Analytes3-nitrotyrosine, 4- and 5-nitrotryptophan nih.gov
Lower Limit of Detection300 fmol nih.gov
Signal-to-Noise Ratio4:1 nih.gov

While this compound itself is not inherently fluorescent, HPLC with fluorescence detection (HPLC-FD) is a valuable tool for studying tryptophan and its analogs. researchgate.net Tryptophan possesses native fluorescence, with an excitation maximum around 280 nm and an emission maximum that varies with the polarity of its environment (typically between 305 nm and 355 nm). nih.govnih.govresearchgate.net This intrinsic property allows for its sensitive detection without the need for derivatization. researchgate.net

The fluorescence of tryptophan analogs, including nitrated forms, can be significantly altered compared to the parent molecule. researchgate.net These changes in fluorescence properties, such as shifts in emission wavelength or changes in quantum yield, can be exploited for their detection and to probe their local environment within proteins. researchgate.netrug.nl For instance, the introduction of a nitro group often quenches fluorescence. researchgate.net

In some analytical methods, derivatization with a fluorescent tag is employed to enhance the sensitivity and selectivity of detection for various tryptophan metabolites. mdpi.commdpi.com

Illustrative Research Finding: A study on tryptophan metabolism utilized HPLC with fluorescence detection to simultaneously measure tryptophan and other metabolites. Tryptophan was detected via its natural fluorescence at an excitation wavelength of 285 nm and an emission wavelength of 365 nm. nih.gov

AnalyteExcitation Wavelength (nm)Emission Wavelength (nm)Reference
Tryptophan285365 nih.gov
Kynurenine360 (UV Absorbance)- nih.gov
Electrochemical Detection (HPLC-EC) for Nitro Compounds

Chiral Chromatography for Enantiomeric Purity Analysis of this compound

Determining the enantiomeric purity of this compound is crucial, as biological systems often exhibit high stereoselectivity. Chiral chromatography is the primary technique used to separate and quantify the L- and D-enantiomers of this compound. nih.govresearchgate.net This separation can be achieved using chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase. researchgate.netresearchgate.netunibuc.ro

One approach involves using a chiral column, such as one based on a chiral crown ether or a Cinchona alkaloid-based zwitterionic stationary phase. mdpi.comresearchgate.netnih.gov For example, a Chiral ProCu=Si100Polyol 3-hydroxy-D-proline column with a mobile phase containing copper sulfate (B86663) has been used to analyze the optical purity of 2- and 6-nitrotryptophans. nih.gov Another method utilizes a mobile phase containing a chiral ligand, such as L-isoleucine and cupric sulfate, with a standard reversed-phase column to achieve enantioseparation. nih.gov

Illustrative Research Finding: The enantiomeric purity of synthesized 2- and 6-nitro-L-tryptophans was confirmed to be greater than 98% using HPLC on a chiral column. The analysis of the corresponding DL-amino acids on the same column showed two well-separated peaks, demonstrating the method's efficacy in resolving the enantiomers. nih.gov

Column TypeMobile PhaseApplicationReference
Chiral ProCu=Si100Polyol 3-hydroxy-D-proline5 mM CuSO4, pH 3.15Optical purity analysis of 2- and 6-nitrotryptophans nih.gov
Cinchona alkaloid-based zwitterionic CSPMethanol (B129727)/H2O with formic acid and diethylamineEnantiomeric separation of monosubstituted tryptophan derivatives nih.gov
Phenomenex Luna 5μ C18Water-methanol with L-isoleucine and cupric sulfateChiral analysis of DL-tryptophan nih.gov

Mass Spectrometric Approaches for Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound. It provides precise mass-to-charge ratio (m/z) information, which is crucial for confirming the presence of the nitro group.

MALDI-TOF Mass Spectrometry for Detection of Nitrated Tryptophan Residues

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique for analyzing peptides and proteins, making it well-suited for identifying nitrated tryptophan residues within these larger molecules. nih.govnih.gov In MALDI-TOF analysis, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the gentle ionization and desorption of the analyte molecules. The time it takes for these ions to travel through a flight tube to a detector is then measured, which is proportional to their m/z.

The presence of a nitrated tryptophan residue is confirmed by a characteristic mass shift. The addition of a nitro group (NO2) results in a mass increase of 45 Da, while the addition of both a nitro and a hydroxyl group leads to a mass increase of 61 Da. nih.gov For example, the protonated molecular ion of 4-nitro-L-tryptophan would have an m/z of approximately 250.08. researchgate.net

A key feature used to confirm the presence of a nitro group is its lability. Treatment of the sample with a reducing agent like sodium dithionite (B78146) converts the nitro group (NO2) to an amino group (NH2), resulting in a predictable mass shift that can be observed in the mass spectrum. nih.govnih.gov

Illustrative Research Finding: In a study identifying a modified tryptophan residue in a mitochondrial protein, MALDI-TOF analysis of a peptide fragment showed a peak with a mass/charge value corresponding to tryptophan with a +61 Da addition, indicating the presence of a hydroxynitrotryptophan. Treatment with sodium dithionite resulted in a new peak corresponding to amino-hydroxytryptophan, confirming the initial identification. nih.gov

IonExpected m/zObservationReference
Hydroxynitrotryptophan~266.3Observed in nitrated protein digest nih.gov
Amino-hydroxytryptophan~236.3Observed after dithionite treatment nih.gov
L-4-nitrotryptophan [M+H]+250.0818Observed in enzymatic nitration reaction researchgate.net

High-Resolution Mass Spectrometry for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for distinguishing between isomers of nitrated tryptophan, which possess identical molecular weights but differ in the position of the nitro group on the indole (B1671886) ring. The differentiation of isomers such as this compound from its counterparts (e.g., 4-, 5-, 6-, and 7-nitro-L-tryptophan) relies on precise mass measurements and distinct fragmentation patterns generated during tandem mass spectrometry (MS/MS).

The power of HRMS lies in its ability to provide accurate mass measurements of precursor and fragment ions, often to within a few parts per million (ppm). This precision allows for the confident determination of elemental compositions. When coupled with tandem mass spectrometry (MSn), where ions are subjected to multiple stages of fragmentation, unique dissociation pathways for each isomer can be elucidated. For instance, the fragmentation of deprotonated dinitrotoluene isomers shows that the position of the nitro group significantly influences the resulting fragment ions, a principle that applies to nitrated tryptophan isomers as well. researchgate.net Resonant ion activation in a linear quadrupole ion trap can produce different fragment ions depending on the substituent positions on the aromatic ring. researchgate.net This technique allows for the unambiguous distinction between isomers that might otherwise be indistinguishable by low-resolution mass spectrometry. researchgate.netlcms.cz

Fragmentation Patterns of this compound and its Derivatives

The fragmentation of this compound in a mass spectrometer provides a structural fingerprint. In electrospray ionization (ESI) mass spectrometry, L-tryptophan typically forms a protonated molecule [M+H]⁺ at an m/z of approximately 205.08. avensonline.org The nitrated form, this compound, would exhibit a protonated molecule [M+H]⁺ with an m/z of approximately 250.07, reflecting the addition of a nitro group (+45 Da) and the loss of a hydrogen atom (-1 Da).

Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, primarily at the peptide bonds and the indole side chain. While specific fragmentation data for the 2-nitro isomer is not widely published, patterns can be inferred from studies on L-tryptophan and other nitroaromatic compounds. researchgate.netavensonline.org Key fragmentation events include:

Loss of the carboxyl group: A neutral loss of CO₂ (44 Da) or H₂O (18 Da) from the carboxylic acid function.

Side-chain fragmentation: Cleavage of the bond between the alpha- and beta-carbons of the amino acid backbone, leading to characteristic ions.

Indole ring fragmentation: The nitro group significantly influences the fragmentation of the indole ring. For nitroaromatic compounds, a characteristic loss of NO (30 Da) or NO₂ (46 Da) is often observed. researchgate.netacs.org The presence of a nitro group can alter the fragmentation profile, as seen in nitrated peptides where certain b and y ions become more predominant. nih.gov

A proposed fragmentation pattern for protonated this compound is detailed in the table below, based on established fragmentation principles.

Precursor Ion (m/z)Proposed Fragment IonMass Loss (Da)Proposed Structure of Loss
250.07232.0618H₂O
250.07220.0630NO
250.07204.0746NO₂
250.07203.0847HNO₂
250.07175.0875Alanine residue (less H)

Spectroscopic Analysis in this compound Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of molecules, including the precise assignment of isomeric structures like this compound. By analyzing the chemical shifts, coupling constants, and through-space correlations of atomic nuclei (¹H, ¹³C, ¹⁵N), NMR can unambiguously determine the position of the nitro group on the tryptophan indole ring. researchgate.netpnas.org

In the ¹H NMR spectrum, the introduction of a strong electron-withdrawing nitro group at the C2 position would cause significant downfield shifts for the adjacent protons on the indole ring compared to native tryptophan. Similarly, in the ¹³C NMR spectrum, the carbon atom directly bonded to the nitro group (C2) would be substantially deshielded (shifted to a higher ppm value), while other carbons in the ring would also experience shifts based on their proximity to the substituent. researchgate.net

Advanced 2D NMR techniques are crucial for complete assignment:

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei, allowing for the assignment of protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the C2 position, as the C2-H proton (if present) or adjacent protons would show a correlation to the significantly deshielded C2 carbon. researchgate.net

¹⁵N NMR: The chemical shift of the indole nitrogen (N1) and the nitro group nitrogen can provide further structural confirmation. acs.org

The table below presents representative ¹³C NMR chemical shifts for a related nitro-tryptophan derivative to illustrate the effect of nitration on the indole ring.

Carbon AtomRepresentative Chemical Shift (ppm) for a Nitro-Tryptophan Derivative researchgate.net
C2125.1
C3110.5
C4142.2
C5 (with NO₂)140.8
C6117.9
C7111.8

UV-Visible Absorption Spectroscopy for Chromophore Characterization

UV-Visible absorption spectroscopy is a fundamental technique used to characterize the chromophoric indole group of tryptophan and its derivatives. L-tryptophan in a neutral buffer typically exhibits a characteristic absorption maximum (λmax) around 278-280 nm. photochemcad.comnih.gov This absorption is attributed to the π → π* electronic transitions within the indole ring system. nih.gov

The introduction of a nitro group (—NO₂), a potent auxochrome and chromophore, onto the indole ring dramatically alters the electronic structure and, consequently, the UV-Vis absorption spectrum. nih.gov The nitro group extends the conjugation of the π-electron system and, due to its electron-withdrawing nature, causes a significant shift in the absorption maximum to longer wavelengths (a bathochromic or red shift).

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
L-TryptophanPhosphate (B84403) Buffer (pH 7)2785579 photochemcad.com
Nitrated Tryptophan (general)Aqueous Buffer>300 (expected)N/A nih.gov

Electrochemical Detection Techniques for this compound

Voltammetric Methods for Oxidation Potential Characterization

Voltammetric methods, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are powerful electrochemical techniques for characterizing the redox properties of molecules like this compound. nih.gov These methods involve applying a varying potential to an electrode and measuring the resulting current, providing information about the oxidation potential of the analyte. mdpi.com

The electrochemical oxidation of L-tryptophan at a glassy carbon electrode is an irreversible process that occurs at a potential of approximately +0.7 V to +0.9 V, depending on the pH and electrode modifications. mdpi.comscirp.org This oxidation involves the indole moiety and typically proceeds via a two-electron, two-proton transfer. nih.gov

The introduction of a nitro group at the C2 position is expected to significantly impact the oxidation potential. The —NO₂ group is strongly electron-withdrawing, which removes electron density from the indole ring. This makes the ring more difficult to oxidize, thus shifting the oxidation potential to a more positive (higher) value compared to unmodified L-tryptophan. Studies on other nitro-amino acids, such as 3-nitro-l-tyrosine, confirm that nitration increases the electrode potential relative to the parent amino acid. nih.gov Therefore, CV and DPV can be used not only to detect this compound but also to distinguish it from L-tryptophan based on its higher oxidation potential.

CompoundTechniqueElectrodepHOxidation Potential (V) vs. Ref.Reference
L-TryptophanLSVEGr/GC6+0.72 mdpi.com
L-TryptophanDPVBare GCE7.0+0.75 scirp.org
L-TryptophanCVN/A7+0.99 nih.gov
This compoundCV/DPVGCE (Glassy Carbon Electrode)7> +0.99 (Expected) nih.gov

Sensor Development for Tryptophan Analog Detection

The detection of tryptophan and its analogs, such as this compound, is critical in various fields, leveraging their unique electrochemical and optical properties. Research has focused on developing highly sensitive and selective sensors that can identify these molecules in complex biological and environmental samples. nih.govresearchgate.net The primary strategies involve electrochemical and optical methods, often enhanced by nanomaterials and molecular imprinting technology. nih.gov

Electrochemical Sensors

Electrochemical sensors offer advantages such as portability, cost-effectiveness, and rapid response for detecting tryptophan and its derivatives. researchgate.netnih.gov These sensors typically function by measuring the current generated from the oxidation of the tryptophan indole ring at a modified electrode surface. mdpi.com Techniques like Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are commonly employed due to their high sensitivity and low background interference. nih.govnih.govdovepress.com

The key to enhancing the performance of these sensors lies in the modification of the working electrode. Various nanomaterials have been utilized to increase the electrode's surface area and electrocatalytic activity, leading to improved sensitivity and lower detection limits. mdpi.com

Key Research Findings in Electrochemical Sensing:

Nanomaterial-Modified Electrodes: A variety of metal and carbon-based nanostructures have been successfully used to modify electrodes for tryptophan detection. These include trimetallic CuZnCo nanoparticles, cerium oxide nanoparticles, Cu₂O-reduced graphene oxide nanocomposites, and MoS₂/S@g-CN composites. nih.govmdpi.comresearchgate.net For instance, a sensor using trimetallic CuZnCo nanoparticles demonstrated a wide linear range for tryptophan detection (5–230 μM) with a low detection limit of 1.1 µM. mdpi.com

Graphene-Based Sensors: Graphene is a frequently used material due to its exceptional electrical conductivity and large surface area. nih.gov One study reported a sensor using nitrogen-doped ordered mesoporous carbon on a glassy carbon electrode (GCE) that achieved a very low limit of detection for tryptophan of 35.0 nM. nih.gov

Selectivity for Analogs: The development of sensors capable of distinguishing between different tryptophan isomers (e.g., L-tryptophan and D-tryptophan) has been demonstrated. dovepress.com A nanocomposite of reduced graphene oxide (rGO), carboxymethyl cellulose (B213188) (CMC), and polyaniline (PANI) showed different detection limits for L-tryptophan (0.07 μM) and D-tryptophan (0.005 μM), highlighting the potential for creating sensors with high specificity for particular analogs like this compound. dovepress.com

Interactive Table: Performance of Electrochemical Sensors for Tryptophan Analogs

Sensor Platform Target Analyte Technique Linear Range Limit of Detection (LOD) Source
Trimetallic CuZnCo Nanoparticles/GCE L-Tryptophan DPV 5–230 μM 1.1 µM mdpi.com
MoS₂/S@g-CN/GCE L-Tryptophan DPV Not Specified 0.03 µM researchgate.net
Nitrogen-doped Mesoporous Carbon/GCE L-Tryptophan CV 0.5–70.0 μM 35.0 nM nih.gov
rGO/PANI/CMC/GCE L-Tryptophan DPV 0.01–5 mM 0.07 μM dovepress.com
rGO/PANI/CMC/GCE D-Tryptophan DPV 0.01–5 mM 0.005 μM dovepress.com
Nanoporous Carbon/GCE L-Tryptophan Amperometry 1 μM–10 mM 0.5 μM nih.govdovepress.com

Optical and Fluorescent Sensors

Optical sensors, particularly those based on fluorescence, provide another powerful tool for detecting tryptophan analogs. researchgate.net These methods capitalize on the intrinsic fluorescence of the tryptophan indole ring or utilize extrinsic probes that signal the presence of the analyte. researchgate.netsolinst.com

The introduction of a nitro group, as in this compound, would alter the electronic and spectral properties of the indole ring, making fluorescence-based detection a viable strategy.

Key Research Findings in Optical Sensing:

Tryptophan-Like Fluorescence (TLF): Sensors have been developed using deep-ultraviolet light-emitting diodes (UV-LEDs) with an excitation wavelength around 280 nm to measure the characteristic fluorescence of tryptophan. mdpi.comresearchgate.net These systems can detect L-tryptophan concentrations down to the parts-per-billion (ppb) range, with one prototype achieving a detection limit of 1 ppb. mdpi.com

Genetically Encoded Biosensors: An innovative approach involves engineering transcription factors that specifically bind to halogenated tryptophan analogs. acs.org In these systems, the binding event controls the expression of a reporter protein, such as Green Fluorescent Protein (GFP). This strategy demonstrates high selectivity, where a sensor evolved for 5-bromo-tryptophan also responds to 5-chloro-tryptophan. acs.org This principle could be adapted to create biosensors that are highly specific for this compound.

Fluorescent Amino Acids: Research into synthetic tryptophan analogs with unique photophysical properties, such as 4-cyanotryptophan, has led to the development of small, highly fluorescent reporters for biological imaging. pnas.org The synthesis and characterization of such analogs provide a framework for understanding how modifications to the indole ring, including nitration, affect fluorescence, which is essential for sensor design.

Interactive Table: Performance of Optical Sensors for Tryptophan and its Analogs

Sensor Type Target Analyte(s) Principle Detection Limit Key Finding Source
UV-LED Fluorometer L-Tryptophan Tryptophan-Like Fluorescence (TLF) 1 ppb Low-cost, field-deployable design for water quality monitoring. mdpi.com
Commercial Fluorometer Tryptophan Fluorometry (Ex: ~280nm, Em: ~350nm) 3 ppb Can be integrated into multiparameter water quality sondes. solinst.com
Engineered Transcription Factor (TrpR5) 5-halo-tryptophan GFP expression regulated by analyte binding < 10 µM Sensor response can be tuned by background tryptophan concentration. acs.org
BINOL-based Receptor N-Boc-protected amino acid anions Fluorescence Quenching Not specified Demonstrates enantioselective recognition of amino acid derivatives. researchgate.net

Molecular Interactions and Mechanistic Research Applications of 2 Nitro L Tryptophan

2-Nitro-L-tryptophan as a Research Probe in Biochemical Systems

The unique properties of this compound make it a valuable tool for investigating complex biochemical processes. Its presence can be a marker for nitrosative stress and can be used to probe the microenvironment of proteins.

Investigation of Protein Modification by Nitration

The nitration of tryptophan residues within proteins is a significant consequence of reactive nitrogen species (RNS) activity in biological systems. nih.gov RNS, such as peroxynitrite (ONOO⁻), are produced in various pathological conditions and can modify amino acids, leading to altered protein function. nih.govmdpi.com While tyrosine nitration has been extensively studied, there is growing evidence for the importance of tryptophan nitration. nih.govnih.gov

The formation of various nitrotryptophan isomers, including this compound, 4-nitro-L-tryptophan, 5-nitro-L-tryptophan, and 6-nitro-L-tryptophan, has been observed both in vitro and in vivo. researchgate.netresearchgate.net The specific isomer formed can depend on the nitrating agent and the local protein environment. For instance, treatment of bovine serum albumin with peroxynitrite resulted in the formation of 2-, 4-, and 6-NO2-Trp, with 6-NO2-Trp being the predominant product. nih.gov The detection of these nitrated residues often serves as a biomarker for nitrosative stress. mdpi.com

The use of specific antibodies, such as anti-6-NO2Trp, has enabled the identification of endogenously nitrotryptophan-containing proteins in tissues like the rat hippocampus and cerebellum, highlighting the physiological relevance of this modification. nih.gov However, it has been noted that some anti-3-nitrotyrosine antibodies can cross-react with nitrated tryptophan residues, which necessitates careful validation of results. nih.govbiorxiv.org

Studies of Enzyme Active Site Accessibility using this compound

The introduction of this compound, or other nitrotryptophan isomers, into proteins can serve as a spectroscopic probe to investigate the accessibility and environment of enzyme active sites. nih.gov The nitro group provides a unique spectroscopic handle that is sensitive to its surroundings.

For example, the binding of 6-nitro-L-tryptophan to trp aporepressor and human serum albumin has been monitored using visible difference spectroscopy and circular dichroism. nih.gov Changes in the absorption spectrum, such as a blue shift and altered intensity upon binding to human serum albumin, suggest a less polar environment within the binding pocket. nih.gov These spectral changes allow for the determination of binding affinities and stoichiometry. nih.gov

Furthermore, the genetic incorporation of unnatural amino acids like p-nitrophenylalanine, a compound with similar probing capabilities, has been used to quench the intrinsic fluorescence of tryptophan in a distance-dependent manner, providing a tool to study protein structure and dynamics. acs.org This approach, in principle, can be extended to this compound to probe enzyme active sites.

Effects of Tryptophan Nitration on Protein Structure and Function in Model Systems

The addition of a nitro group to a tryptophan residue can have profound effects on the structure and, consequently, the function of a protein. These effects are being actively investigated in various model systems.

Impact on Enzyme Catalytic Activity and Conformational Dynamics

Tryptophan nitration can significantly alter the catalytic activity of enzymes. The outcome—be it a decrease, an increase, or no effect on activity—is highly dependent on the specific protein and the location of the nitrated residue. nih.gov

A notable example is cardiac lactate (B86563) dehydrogenase (LDH), where tryptophan nitration has been shown to be a physiological event that limits enzyme activity. biorxiv.org This modification can affect the mobility of the active site loop, thereby regulating the enzyme's function under both normal and stress conditions. biorxiv.org

Molecular dynamics simulations have become an invaluable tool for understanding how modifications like nitration impact protein dynamics. chemrxiv.orgfrontiersin.org These simulations can reveal changes in conformational flexibility and the network of interactions within a protein, which are often linked to catalytic function. chemrxiv.orgfrontiersin.orgacs.org For instance, studies on tryptophan synthase have shown that ligand binding alters millisecond timescale conformational motions throughout the enzyme, which are crucial for its catalytic cycle. frontiersin.org Similar dynamic changes can be expected upon tryptophan nitration.

Role in Protein Stability and Degradation Pathways

Post-translational modifications, including nitration, can act as signals for protein degradation. The presence of a nitro group on a tryptophan residue may mark the protein for selective proteolysis, thereby influencing its steady-state levels in the cell. nih.gov

In a study on succinyl-CoA:3-ketoacid CoA transferase (SCOT) in rat kidney mitochondria, an age-related increase in the nitro-hydroxylation of a specific tryptophan residue was observed. nih.gov This modification was correlated with a significant decrease in the amount of the SCOT protein, suggesting that the modified protein might be targeted for degradation. nih.gov

The stability of a protein is intrinsically linked to its three-dimensional structure. Tryptophan residues often play a crucial role in stabilizing protein structures through various non-covalent interactions. mdpi.com The introduction of a bulky and electron-withdrawing nitro group can disrupt these interactions, leading to destabilization and unfolding, which can make the protein more susceptible to proteolytic degradation. mdpi.comresearchgate.net

Theoretical and Computational Modeling of this compound Reactivity and Interactions

Computational methods, particularly quantum mechanics (QM) and molecular dynamics (MD) simulations, are powerful tools for investigating the reactivity of this compound and its interactions within a protein context at an atomic level of detail.

Theoretical studies have been employed to understand the mechanism of tryptophan nitration. For example, density functional theory (DFT) calculations have been used to explore the nitration of L-tryptophan by the enzyme TxtE, a cytochrome P450 that catalyzes the formation of 4-nitro-L-tryptophan. biomedres.usbiomedres.usresearchgate.net These studies have investigated different potential mechanisms, including a direct radical attack versus a mechanism involving a tyrosine intermediate. biomedres.usbiomedres.us The calculations provide insights into the reaction energies and the geometric feasibility of different pathways. biomedres.usresearchgate.net

MD simulations are instrumental in exploring the conformational landscape of proteins containing nitrated tryptophan residues. nih.gov By simulating the protein's motion over time, researchers can observe how the modification affects the protein's flexibility, the interactions between residues, and the accessibility of the active site. acs.orgnih.gov For instance, MD simulations of TxtE have revealed how mutations in a flexible loop can alter the enzyme's regioselectivity, shifting nitration from the C4 to the C5 position of L-tryptophan. nih.gov Such computational approaches can guide experimental studies aimed at engineering enzymes with novel properties. nih.govresearchgate.net

Furthermore, computational models can be used to predict the spectroscopic properties of this compound in different environments, aiding in the interpretation of experimental data from techniques like UV-visible and circular dichroism spectroscopy. mdpi.com

Quantum Chemical Studies of Indole (B1671886) Nitration Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the intricate mechanisms of tryptophan nitration. These computational approaches allow researchers to model the electronic structure of molecules and predict reaction pathways, transition states, and energy barriers.

Research into the enzymatic nitration of L-tryptophan by cytochrome P450 enzymes, such as TxtE, has been a key focus. nih.govacs.orgnih.gov DFT calculations have been used to investigate the catalytic cycle of TxtE, which utilizes molecular oxygen (O₂) and nitric oxide (NO) to nitrate (B79036) L-tryptophan. nih.govacs.orgnih.gov These studies suggest a mechanism that proceeds through the formation of a ferric-peroxynitrite intermediate. nih.govacs.orgnih.gov This intermediate is proposed to undergo homolytic cleavage to generate an iron(IV)-oxo heme species (Compound II) and a free nitrogen dioxide (•NO₂) radical. nih.govacs.orgnih.gov The •NO₂ radical then activates the tryptophan's indole ring, leading to nitration. nih.govacs.org

Further computational studies have explored different potential pathways for this nitration. One hypothesis involves a direct radical attack of •NO₂ on the indole ring. biomedres.usbiomedres.us Another proposed mechanism suggests an indirect pathway mediated by a nearby tyrosine residue (Tyr89 in TxtE), which could act as a radical intermediate. biomedres.usbiomedres.us DFT calculations of the reaction enthalpies have shown that a radical transfer from a nitrated tyrosine intermediate is energetically plausible. biomedres.usbiomedres.us These theoretical models are critical for interpreting experimental data and guiding further research, such as site-directed mutagenesis experiments, to validate the proposed mechanisms. biomedres.us

Table 1: Summary of Quantum Chemical Studies on Tryptophan Nitration

Computational Method System Studied Key Findings Reference(s)
Density Functional Theory (DFT) P450 TxtE Active Site Proposes a mechanism involving a ferric-peroxynitrite intermediate that splits to form a free NO₂ radical for nitration. nih.gov, acs.org, nih.gov
DFT (UM06-2X/6-311++G(d,p)) TxtE-catalyzed L-Trp Nitration Investigated direct vs. indirect (Tyr89-mediated) radical nitration pathways; found indirect transfer to be energetically feasible. biomedres.us, biomedres.us
DFT (B3LYP/6-311++G(d,p)) L-tryptophan and 4-nitrobenzenesulphonylchloride Calculated interaction energies and optimized molecular geometry of a synthetic tryptophan derivative. mdpi.com

Molecular Dynamics Simulations of this compound in Protein Environments

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules over time, providing insights into how post-translational modifications like nitration can affect protein structure and function. By simulating the movements and interactions of atoms, MD studies can reveal changes in protein stability, conformation, and interactions with other molecules.

A notable application of MD simulations has been in studying the effect of tryptophan nitration on enzyme activity. For example, simulations of lactate dehydrogenase (LDH) with a nitrated tryptophan at position 324 (Trp-324) suggested that the modification restricts the mobility of the active site loop. biorxiv.org This reduced flexibility was shown to hinder the interaction of the loop with the C-terminal α-helix, a movement essential for the enzyme's catalytic activity, thus explaining the experimentally observed decrease in the enzyme's maximum reaction rate (Vmax). biorxiv.org

In the context of nitrating enzymes like TxtE, MD simulations, combined with Markov State Models (MSMs), have been used to explore how the L-tryptophan substrate orients itself within the active site. biomedres.us These studies revealed that the indole ring can adopt multiple distinct orientations, or "flipped" states, within the enzyme's binding pocket. biomedres.us This dynamic positioning is crucial for determining the regioselectivity of the nitration reaction, influencing which position on the indole ring is most accessible to the nitrating species. biomedres.us Such simulations are vital for understanding how an enzyme can precisely control the outcome of a reaction.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR studies involve synthesizing and testing various analogs to identify key structural features required for a specific biological effect.

While specific SAR studies focusing exclusively on the 2-nitro isomer are not extensively detailed, research on broader classes of tryptophan derivatives provides valuable insights. The modification of the indole ring, including the introduction of nitro groups, is a common strategy in developing new bioactive compounds. researchgate.netnih.govmdpi.com For instance, studies on tryptophan derivatives as inhibitors of the L-type amino acid transporter 1 (LAT1), a protein often overexpressed in cancer cells, have explored various substitutions on the indole ring. researchgate.netnih.gov

The synthesis of tryptophan analogs often involves multi-step chemical reactions. The regioselective nitration of protected tryptophan derivatives can yield specific isomers, such as 2-nitro and 6-nitro-L-tryptophan. researchgate.netnih.gov For example, nitrating N(alpha),N(1)-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid in acetic anhydride (B1165640) selectively produces the 2-nitro derivative in high yield. researchgate.netnih.gov These synthetic routes enable the creation of a library of analogs for biological testing. SAR studies on such analogs have shown that the position and nature of substituents on the benzene (B151609) ring significantly influence activity. In one study on tryptophan derivatives with antiviral activity, the introduction of strong electron-withdrawing groups like a nitro group was found to be detrimental to the activity against the tobacco mosaic virus. mdpi.com

Table 2: Examples of Tryptophan Analog Modifications and SAR Insights

Analog Type Modification SAR Insight Reference(s)
Substituted Phenylalanines/Tryptophans Introduction of various substituents on the aromatic ring. Identified key features for inhibition of the LAT1 transporter. researchgate.net, nih.gov
Nitro-Tryptophan Esters Regioselective placement of nitro group at C2 or C6 positions. Provides synthetic access to specific isomers for biological evaluation. researchgate.net, nih.gov
Acylhydrazone Derivatives Introduction of benzyl (B1604629) imine structures with varied substituents. Electron-withdrawing groups (e.g., nitro) on the benzene ring reduced antiviral activity. mdpi.com
Quinazoline Derivatives Replacement of N-methylhomopiperazine with other cyclic amines. Explored key features for high-affinity binding to the 5-HT₃A receptor. acs.org

Role of Nitrated Tryptophan in Cellular Regulation Models (excluding clinical focus)

The formation of nitrated tryptophan is not merely a sign of molecular damage but is increasingly recognized as a post-translational modification that can play a role in cellular processes, particularly under conditions of nitrosative stress.

Influence on Cellular Signaling Pathways (e.g., nitrosative stress responses in research models)

Nitrated tryptophan is considered a stable biomarker of nitrosative stress, a condition where reactive nitrogen species (RNS) like peroxynitrite overwhelm the cell's antioxidant capacity. researchgate.netnih.govnih.gov Unlike some other post-translational modifications, nitration is a stable covalent change, making it easier to study its downstream consequences. researchgate.net The presence of nitrotryptophan in proteins can alter their function, potentially contributing to the dysregulation of cellular processes associated with nitrosative stress. researchgate.netnih.govnih.gov

Research using the PC12 cell line, a model for neuronal cells, has provided direct evidence of tryptophan nitration as a physiological event. nih.gov In these cells, treatment with nerve growth factor (NGF) induces differentiation into neuron-like cells, a process involving nitric oxide production. nih.gov Using mass spectrometry, researchers identified specific tryptophan residues in several ribosomal proteins that become nitrated during this process. nih.gov For example, tryptophan nitration was observed in 40S ribosomal protein S19 specifically in differentiated cells, and this modification could be suppressed by an inhibitor of nitric oxide synthase. nih.gov This finding suggests that tryptophan nitration is not random but a specific modification that occurs during physiological processes like cell differentiation, potentially influencing protein synthesis or ribosomal function. nih.gov

Involvement in Non-Proteinogenic Amino Acid Metabolism within Biosynthesis Research

Nitrated tryptophan isomers are examples of non-proteinogenic amino acids, which are amino acids not naturally encoded in the genetic code. The biosynthesis of these unique molecules is a significant area of research. A prominent example is the biosynthesis of 4-nitro-L-tryptophan, a key precursor for the production of the phytotoxin thaxtomin A by plant-pathogenic Streptomyces species. researchgate.netnih.gov

Research has identified a unique cytochrome P450 enzyme, TxtE, as the catalyst for this specific nitration reaction. researchgate.netnih.gov TxtE catalyzes the regiospecific 4-nitration of L-tryptophan using nitric oxide (NO) and molecular oxygen (O₂) as substrates. researchgate.netmdpi.com This enzymatic pathway represents a fascinating example of how an organism can synthesize a non-proteinogenic amino acid for a specific biological purpose—in this case, to produce a toxin that facilitates plant infection. researchgate.netnih.gov The study of the TxtE system provides a model for understanding how enzymes can achieve highly selective aromatic nitration reactions in a biological context, a process that is challenging to replicate with traditional chemical methods. researchgate.net

Future Directions and Emerging Research Avenues for 2 Nitro L Tryptophan

Development of Chemoenzymatic Synthetic Routes

The synthesis of specific isomers of nitro-tryptophan, such as 2-Nitro-L-tryptophan, presents a significant chemical challenge. Future research is increasingly focused on the development of chemoenzymatic routes to achieve highly selective and efficient synthesis. researchgate.netresearchgate.net These methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offering a powerful approach to produce enantiomerically pure this compound. researchgate.net

Researchers are exploring the use of enzymes like tryptophan synthases and L-amino acid deaminases in multi-enzyme cascade systems. For instance, a three-enzyme system has been proposed that couples the synthesis of L-tryptophan derivatives with their stereoinversion to the desired D-enantiomer through oxidative deamination and subsequent transamination. mdpi.com Another promising strategy involves the use of L-amino acid oxidase in bienzymatic cascade systems for the synthesis of halogenated D-tryptophan derivatives. mdpi.com These chemoenzymatic approaches not only promise higher yields and stereoselectivity but also operate under milder, more environmentally friendly conditions compared to traditional chemical methods. researchgate.net

Key enzymes being investigated for their potential in chemoenzymatic synthesis include:

Tryptophan synthase: For the initial formation of the tryptophan scaffold. mdpi.com

L-amino acid deaminase: For the stereoinversion of L-enantiomers. mdpi.com

D-aminotransferase: For the stereoselective synthesis of D-amino acids. mdpi.com

Tryptophan halogenases: For the site-specific halogenation of the tryptophan ring. mdpi.com

Papain and Pepsin: Proteolytic enzymes that can be used for peptide bond formation under specific conditions. researchgate.net

Advanced Spectroscopic Probes based on this compound

The unique spectral properties of nitrated tryptophan derivatives make them valuable as spectroscopic probes. 6-Nitro-L-tryptophan, for example, has been successfully used to study the binding interactions with proteins like trp aporepressor and human serum albumin using visible difference spectroscopy and circular dichroism. nih.gov The binding of 6-nitro-L-tryptophan to these proteins induces significant changes in their absorption and circular dichroism spectra, allowing for the determination of binding affinities and the characterization of the binding sites. nih.gov

Future research aims to develop more sophisticated spectroscopic probes based on this compound. These probes could be designed to have enhanced sensitivity and specificity for particular biological targets. For instance, fluorescence quenching studies have shown that L-tryptophan's fluorescence can be quenched by various anions, suggesting its potential use in anion sensing applications. researchgate.net By modifying the structure of this compound, it may be possible to create probes that are sensitive to specific ions or microenvironments within a cell.

Spectroscopic TechniqueApplication for Nitro-L-tryptophanKey Findings
Visible Difference Spectroscopy Studying protein-ligand bindingDetermined the dissociation constant (KD) of 6-nitro-L-tryptophan with trp aporepressor and human serum albumin. nih.gov
Circular Dichroism Characterizing protein conformational changes upon bindingObserved strong circular dichroism signals upon the formation of a complex between 6-nitro-L-tryptophan and proteins. nih.gov
Fluorescence Spectroscopy Anion sensingL-tryptophan fluorescence is effectively quenched by anions like nitrate (B79036) and chloride. researchgate.net

Elucidation of Novel Biological Roles beyond Nitrosative Stress

While the formation of nitro-tryptophan is often associated with nitrosative stress, a condition characterized by an excess of reactive nitrogen species (RNS), emerging evidence suggests that this modification may have broader biological roles. nih.govresearchgate.net Nitrosative stress is implicated in a range of diseases, including neurodegenerative disorders and cardiovascular diseases. mdpi.comnih.gov The nitration of tryptophan residues in proteins can alter their function and contribute to the pathology of these conditions. nih.gov

However, researchers are now investigating whether tryptophan nitration could also be a regulated post-translational modification involved in normal physiological processes. This line of inquiry is supported by the discovery of specific nitro-tryptophan-containing proteins under normal physiological conditions. nih.gov Future studies will focus on identifying these proteins and understanding how nitration affects their activity and interaction with other molecules. This could reveal novel signaling pathways and regulatory mechanisms that are mediated by tryptophan nitration.

Integration of Omics Technologies for Comprehensive Analysis of Tryptophan Nitration

To gain a comprehensive understanding of tryptophan nitration in biological systems, researchers are increasingly turning to "omics" technologies. Proteomics, in particular, has been instrumental in identifying proteins that are nitrated on their tryptophan residues. nih.gov Techniques such as Western blotting with specific antibodies against nitro-tryptophan, followed by mass spectrometry, have enabled the identification of numerous nitrated proteins and the precise location of the nitrated tryptophan residues within their sequences. nih.gov

The integration of proteomics with other omics disciplines, such as transcriptomics and metabolomics, will provide a more holistic view of the causes and consequences of tryptophan nitration. For example, combined transcriptomic and metabolomic analyses have been used to study the effects of nitric oxide on gene expression and metabolic pathways in plants. researchgate.net A similar multi-omics approach in the context of this compound could uncover the upstream signaling events that lead to its formation and the downstream cellular responses it triggers. The use of advanced analytical platforms like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is crucial for the accurate quantification of tryptophan and its metabolites in complex biological samples. creative-proteomics.com

Design of this compound Derivatives for Specific Research Applications

The chemical versatility of the tryptophan molecule allows for the design and synthesis of a wide range of derivatives with tailored properties. mdpi.commdpi.comnih.gov This opens up exciting possibilities for creating novel research tools and potential therapeutic agents based on the this compound scaffold.

By introducing different functional groups onto the tryptophan ring or its side chain, researchers can modulate the compound's biological activity, targeting, and imaging capabilities. For example, tryptophan derivatives have been synthesized with antiviral, fungicidal, and larvicidal activities. mdpi.com Others have been designed to mitigate the side effects of chemotherapy drugs by targeting specific receptors involved in inflammation. mdpi.comnih.gov

Future research in this area will likely focus on:

Developing more potent and selective inhibitors of enzymes involved in tryptophan metabolism, which could have therapeutic applications in a variety of diseases. pensoft.net

Creating novel imaging agents by incorporating reporter groups, such as fluorophores or positron-emitting isotopes, into the this compound structure.

Synthesizing photo-activatable derivatives that can be used to study dynamic biological processes with high spatial and temporal resolution.

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing 2-Nitro-L-tryptophan in laboratory settings?

Answer:
this compound is typically synthesized via electrophilic aromatic nitration of L-tryptophan using nitric acid or tert-butyl nitrite under controlled acidic conditions . Post-synthesis, purification involves reversed-phase HPLC or thin-layer chromatography (TLC) to isolate the nitro-derivative. Characterization employs nuclear magnetic resonance (NMR) to confirm the nitro group's position (e.g., C-2 or C-5 substitution) and mass spectrometry (MS) for molecular weight validation . For reproducibility, ensure reaction parameters (temperature, pH, stoichiometry) are rigorously documented.

Basic: What are the key biological roles of this compound in immune modulation studies?

Answer:
this compound may interfere with indoleamine 2,3-dioxygenase (IDO)-mediated tryptophan catabolism, a pathway critical for immunosuppression in placental and tumor microenvironments . Methodologically, researchers assess its impact via in vitro T-cell proliferation assays: IDO-expressing cells (e.g., macrophages) are co-cultured with T-cells in media supplemented with this compound. T-cell activity is quantified using flow cytometry or ELISA for cytokine release (e.g., IFN-γ) .

Advanced: How should experiments be designed to evaluate this compound’s interaction with IDO activity?

Answer:

Control Groups: Include IDO-positive vs. IDO-knockout cells to isolate enzyme-specific effects.

Dose-Response Curves: Test this compound concentrations (1–100 μM) to determine IC₅₀ values for IDO inhibition.

Activity Assays: Measure kynurenine (IDO’s tryptophan metabolite) via HPLC-UV at 360 nm, using L-tryptophan as substrate .

Validation: Confirm results with competitive inhibitors (e.g., 1-methyl-tryptophan) and computational docking studies to map binding interactions .

Advanced: How can researchers address analytical challenges in quantifying this compound in biological samples?

Answer:
Challenges: Matrix interference (e.g., proteins, lipids) and low analyte concentration.
Solutions:

  • Sample Preparation: Deproteinize using methanol precipitation or solid-phase extraction (SPE) with C18 cartridges .
  • Internal Standards: Use deuterated analogs (e.g., D₅-2-Nitro-L-tryptophan) for LC-MS/MS to correct for ion suppression .
  • Chromatography: Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) to resolve this compound from isomers (e.g., 5-nitro derivatives) .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent nitro-group degradation via photolysis .
  • pH Stability: Prepare solutions at pH 5.5–7.0 (buffered with phosphate) to avoid hydrolysis of the indole ring .
  • Long-Term Stability: Monitor via periodic HPLC analysis for decomposition products (e.g., nitrite ions detected via Griess assay) .

Advanced: How can computational and experimental methods resolve contradictions in electronic effects of the nitro group in this compound?

Answer:
Conflicting data on nitro-group electron-withdrawing/donating effects can arise from solvent polarity or tautomerism.

DFT Calculations: Model charge distribution and resonance structures using Gaussian software to predict substituent effects .

Spectroscopy: Compare experimental UV-Vis spectra (e.g., λmax shifts) with computational predictions to validate electronic models .

Isotopic Labeling: Use <sup>15</sup>N-NMR to track nitro-group behavior under varying pH conditions .

Advanced: What strategies ensure reproducibility in studies involving this compound’s redox properties?

Answer:

  • Electrochemical Profiling: Use cyclic voltammetry (CV) to measure redox potentials in buffered solutions (pH 7.4), referencing Ag/AgCl electrodes .
  • Radical Trapping: Add tert-butyl nitroxide to quench reactive intermediates during mass spectrometric analysis .
  • Batch Consistency: Validate synthetic batches via <sup>1</sup>H-NMR purity (>95%) and elemental analysis .

Basic: How is this compound distinguished from its structural analogs (e.g., 5-Nitro-L-tryptophan) in analytical workflows?

Answer:

  • Chromatographic Retention: Use UPLC with a phenyl-hexyl column to separate positional isomers based on hydrophobicity differences .
  • Fragmentation Patterns: Analyze MS/MS spectra: 2-nitro derivatives exhibit distinct fragment ions (e.g., m/z 130 for indole-NO₂<sup>+</sup>) compared to 5-nitro analogs .
  • <sup>1</sup>H-NMR: The nitro group’s para-position in 2-nitro derivatives deshields adjacent protons, producing unique splitting patterns .

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